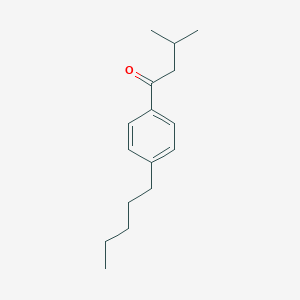
4'-Pentyl-3-methylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentyl-3-methylbutyrophenone (4-PMB) is a synthetic compound derived from the chemical family of ketones. It is a highly volatile compound, with a boiling point of approximately 166°C, and a molecular weight of approximately 204.3 g/mol. 4-PMB has been used in a variety of scientific research applications, including its use as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
4'-Pentyl-3-methylbutyrophenone has a wide range of applications in scientific research. It has been used as a reference compound in studies of the metabolism of other substances, and in studies of the pharmacological effects of other substances. It is also used as a marker compound in studies of the biochemistry of cells, and as a tool to study the mechanism of action of various drugs. In addition, this compound has been used in studies of the effects of environmental pollutants, and as a tool to study the effects of dietary supplements.
Mecanismo De Acción
The mechanism of action of 4'-Pentyl-3-methylbutyrophenone is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of a variety of substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have an effect on the metabolism of other substances, as well as on the pharmacological effects of other substances. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4'-Pentyl-3-methylbutyrophenone in scientific research include its low cost, its availability, and its relatively low toxicity. In addition, this compound is a highly volatile compound, which makes it easy to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other substances or on the body.
Direcciones Futuras
Future research on 4'-Pentyl-3-methylbutyrophenone should focus on further elucidating its mechanism of action, as well as its effects on other substances and on the body. In addition, further research should be conducted to explore the potential applications of this compound in medical and pharmaceutical research. Finally, research should be conducted to explore the potential toxicity of this compound, as well as its potential for long-term health effects.
Métodos De Síntesis
4'-Pentyl-3-methylbutyrophenone can be synthesized from 3-methylbutanal and pentanal, or from 3-methylbutanol and pentanal. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is a mixture of this compound and 3-methylbutanal. The product can be purified by fractional distillation or by crystallization.
Propiedades
IUPAC Name |
3-methyl-1-(4-pentylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-14-8-10-15(11-9-14)16(17)12-13(2)3/h8-11,13H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMZEJPQCFZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


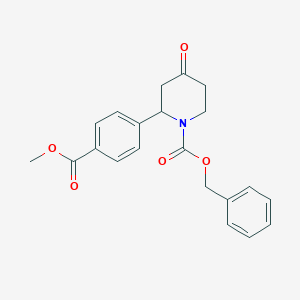
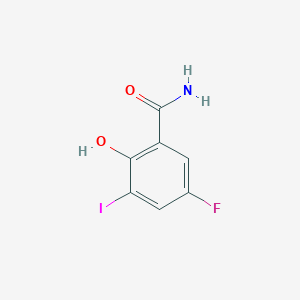
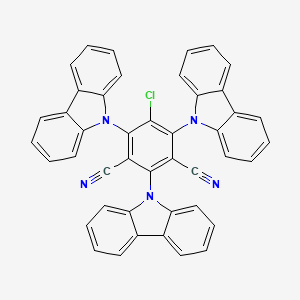
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
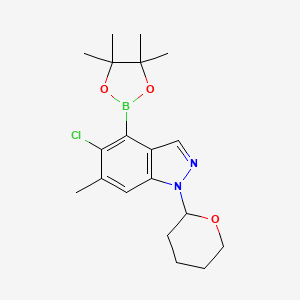
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
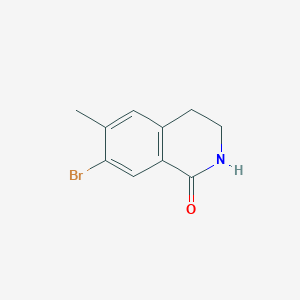
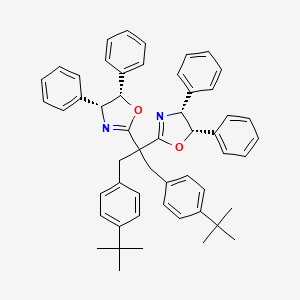
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)

